3-(2-Fluoro-4-(trifluoromethyl)phenyl)acrylaldehyde
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Overview
Description
3-(2-Fluoro-4-(trifluoromethyl)phenyl)acrylaldehyde is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)acrylaldehyde typically involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a Wittig reaction, where a phosphonium ylide reacts with the benzaldehyde derivative to form the acrylaldehyde compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-(trifluoromethyl)phenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-(2-Fluoro-4-(trifluoromethyl)phenyl)acrylic acid.
Reduction: 3-(2-Fluoro-4-(trifluoromethyl)phenyl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoro-4-(trifluoromethyl)phenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with unique properties, such as polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)acrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity. These groups can also influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenylacetonitrile
Uniqueness
3-(2-Fluoro-4-(trifluoromethyl)phenyl)acrylaldehyde is unique due to the combination of the fluoro and trifluoromethyl groups with the acrylaldehyde moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H6F4O |
---|---|
Molecular Weight |
218.15 g/mol |
IUPAC Name |
(E)-3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C10H6F4O/c11-9-6-8(10(12,13)14)4-3-7(9)2-1-5-15/h1-6H/b2-1+ |
InChI Key |
ZGJPLKWECPNDFI-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)/C=C/C=O |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C=CC=O |
Origin of Product |
United States |
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